
Isopropyl 4-bromopiperidine-1-carboxylate
Overview
Description
Isopropyl 4-bromopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18BrNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 4-bromopiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of piperidine derivatives. For instance, starting with 4-piperidone, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The resulting 4-bromopiperidine can then be esterified with isopropyl chloroformate to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-bromopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative.
Oxidation Reactions: Oxidation can lead to the formation of piperidone derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include various substituted piperidine derivatives.
Reduction: The major product is the reduced piperidine derivative.
Oxidation: The major product is the corresponding piperidone.
Scientific Research Applications
Isopropyl 4-bromopiperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isopropyl 4-bromopiperidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-Cbz-piperidine: Similar in structure but with a benzyl protecting group instead of an isopropyl ester.
1-Boc-4-bromopiperidine: Contains a tert-butoxycarbonyl (Boc) protecting group.
4-Bromopiperidine hydrobromide: A simpler brominated piperidine derivative.
Uniqueness
Isopropyl 4-bromopiperidine-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in medicinal chemistry .
Properties
Molecular Formula |
C9H16BrNO2 |
---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
propan-2-yl 4-bromopiperidine-1-carboxylate |
InChI |
InChI=1S/C9H16BrNO2/c1-7(2)13-9(12)11-5-3-8(10)4-6-11/h7-8H,3-6H2,1-2H3 |
InChI Key |
PXLZSZHIKZEYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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